Glecaprevir - 1365970-03-1

Glecaprevir

Catalog Number: EVT-269105
CAS Number: 1365970-03-1
Molecular Formula: C38H46F4N6O9S
Molecular Weight: 838.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glecaprevir (ABT-493) is a potent, pangenotypic, second-generation HCV NS3/4A protease inhibitor [, , ]. It exhibits potent antiviral activity against all six major genotypes of the hepatitis C virus []. Glecaprevir is primarily researched for its role in inhibiting HCV replication, holding significant potential for the development of effective treatments for chronic HCV infection []. It is often investigated in combination with other direct-acting antiviral agents (DAAs), such as Pibrentasvir, to enhance antiviral activity and overcome drug resistance [, ].

Future Directions
  • Exploring Novel Applications: Investigating the potential of Glecaprevir for other therapeutic applications beyond HCV infection, such as its potential for inhibiting SARS-CoV-2 main protease [].

Pibrentasvir

Compound Description: Pibrentasvir is an HCV NS5A protein inhibitor. [] It is often co-formulated with Glecaprevir in a fixed-dose combination therapy for treating chronic HCV infection. [, , , ] This combination exhibits potent pangenotypic activity and a high barrier to resistance against HCV genotypes 1-6. [, , , , , ]

Relevance: Pibrentasvir acts synergistically with Glecaprevir, targeting a different stage of the HCV lifecycle. [, ] While Glecaprevir inhibits the NS3/4A protease, Pibrentasvir targets the NS5A protein, effectively blocking viral replication and assembly. [, , ]

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase, essential for viral RNA replication. [, ]

Relevance: Sofosbuvir is often studied in combination with Glecaprevir and Pibrentasvir, particularly for treating HCV genotypes 1 and 3. [, , ] It provides an additional mechanism of action, increasing the effectiveness of HCV treatment regimens, especially for patients with prior treatment experience or those with specific HCV genotypes. [, , ]

Daclatasvir

Compound Description: Daclatasvir is an HCV NS5A inhibitor. []

Relevance: Similar to Pibrentasvir, Daclatasvir targets the HCV NS5A protein. [] Studies have investigated its use in combination with Sofosbuvir as a prior treatment option, and some patients included in Glecaprevir/Pibrentasvir trials had a history of Daclatasvir-containing regimens. [, ]

Voxilaprevir

Compound Description: Voxilaprevir is a second-generation HCV NS3/4A protease inhibitor. []

Relevance: Voxilaprevir shares a similar mechanism of action with Glecaprevir, both targeting the HCV NS3/4A protease. [] It is included in salvage therapy regimens, often alongside Sofosbuvir and Velpatasvir, for patients who have experienced treatment failure with Glecaprevir/Pibrentasvir. []

Velpatasvir

Compound Description: Velpatasvir is a pangenotypic NS5A inhibitor active against all major HCV genotypes. [, ]

Relevance: Velpatasvir, often combined with Sofosbuvir and Voxilaprevir, is an effective salvage therapy option for patients who previously failed Glecaprevir/Pibrentasvir treatment. [] Like Pibrentasvir, Velpatasvir targets the NS5A protein, inhibiting HCV replication. [, ]

Grazoprevir

Compound Description: Grazoprevir is an HCV NS3/4A protease inhibitor. [] It is often co-formulated with Elbasvir for treating chronic HCV infection. []

Relevance: Similar to Glecaprevir, Grazoprevir acts on the HCV NS3/4A protease. [] Studies have compared the efficacy and safety of Grazoprevir/Elbasvir with Glecaprevir/Pibrentasvir, especially for patients with advanced chronic kidney disease. []

Elbasvir

Compound Description: Elbasvir is an HCV NS5A inhibitor. []

Relevance: Elbasvir, similar to Pibrentasvir, acts on the HCV NS5A protein, inhibiting viral replication. [] It is frequently used in combination with Grazoprevir, providing a treatment alternative to Glecaprevir/Pibrentasvir for specific patient populations, such as those with advanced chronic kidney disease. []

Paritaprevir

Compound Description: Paritaprevir is an HCV NS3/4A protease inhibitor. [] It has shown varying resistance profiles compared to Glecaprevir against specific HCV NS3/4A protease mutations, particularly A156T. []

Relevance: Both Paritaprevir and Glecaprevir target the HCV NS3/4A protease, but their binding affinities and resistance profiles can differ depending on the specific amino acid substitutions present in the protease. [] Understanding these differences is crucial for developing new generations of HCV NS3/4A inhibitors with improved potency and resistance profiles. []

Overview

Glecaprevir is a potent antiviral compound primarily used in the treatment of chronic hepatitis C virus infection. It belongs to a class of drugs known as direct-acting antiviral agents, specifically targeting the non-structural protein 3/4A protease of the hepatitis C virus. By inhibiting this enzyme, glecaprevir effectively disrupts the viral replication process, leading to a reduction in viral load and facilitating viral clearance from the body.

Source and Classification

Glecaprevir is classified as a protease inhibitor and is often combined with another antiviral agent, pibrentasvir, which is an NS5A inhibitor. This combination therapy enhances the efficacy of treatment and is particularly effective against various genotypes of the hepatitis C virus. Glecaprevir was developed by AbbVie and is marketed under the brand name Mavyret.

Synthesis Analysis

The synthesis of glecaprevir has undergone significant development to optimize its production for pharmaceutical use. One notable method involves a large-scale synthetic route that utilizes ring-closing metathesis reactions to form key structural components of the molecule. The synthesis also includes challenging fluorination steps to introduce specific functional groups necessary for its activity.

Technical Details

  1. Ring-Closing Metathesis: This reaction is crucial for constructing the 18-membered macrocyclic structure characteristic of glecaprevir.
  2. Fluorination: A key step that introduces difluoromethyl groups, enhancing the compound's potency and selectivity against the hepatitis C virus.
  3. Crystallization Process: A novel crystallization process using p-xylene and water has been developed to improve yield and purity during synthesis, addressing previous impracticalities in production methods .
Molecular Structure Analysis

The molecular structure of glecaprevir can be described by its complex arrangement of carbon, hydrogen, nitrogen, and fluorine atoms. Its chemical formula is C21H24F2N4O4S, indicating a sophisticated architecture that contributes to its biological activity.

Structural Data

  • Molecular Weight: 432.50 g/mol
  • Structural Features: The molecule features a macrocyclic structure with multiple stereocenters, which are critical for its interaction with the hepatitis C virus protease.
Chemical Reactions Analysis

Glecaprevir undergoes various chemical reactions during its synthesis and metabolism. Notably, it is designed to resist metabolic degradation by common liver enzymes, allowing it to maintain efficacy during treatment.

Technical Details

  1. Resistance to Degradation: Glecaprevir's structure has been optimized to minimize susceptibility to cytochrome P450 enzymes, which are responsible for drug metabolism.
  2. Reactivity: The presence of specific functional groups allows for selective binding to the hepatitis C virus protease without significant off-target effects.
Mechanism of Action

Glecaprevir exerts its antiviral effects by specifically inhibiting the non-structural protein 3/4A protease of the hepatitis C virus. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.

Process Data

  1. Binding Affinity: Glecaprevir demonstrates high binding affinity for the active site of the hepatitis C virus protease, leading to effective inhibition.
  2. Viral Replication Disruption: By blocking this protease activity, glecaprevir halts the replication cycle of the virus, allowing for viral clearance from infected individuals.
Physical and Chemical Properties Analysis

Glecaprevir exhibits distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • pKa Value: The pKa values are relevant for understanding its ionization state at physiological pH.
Applications

Glecaprevir is primarily used in clinical settings for treating chronic hepatitis C virus infections. Its combination with pibrentasvir allows it to target multiple aspects of viral replication effectively.

Scientific Uses

  1. Clinical Trials: Extensively studied in clinical trials demonstrating high cure rates across various hepatitis C genotypes.
  2. Research Applications: Used in studies investigating resistance patterns and optimizing treatment regimens for hepatitis C patients.
Chemistry and Pharmacological Properties of Glecaprevir

Molecular Structure and Biochemical Characteristics

Glecaprevir (IUPAC name: (3aR,7S,10S,12R,21E,24aR)-7-tert-Butyl-N-{(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide) is a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Its molecular formula is C₃₈H₄₆F₄N₆O₉S, with a molecular weight of 838.87 g/mol [2] [10]. Key structural features include:

  • A P1 difluoromethyl cyclopropyl group enhancing protease binding.
  • A P1′ 1-methylcyclopropyl sulfonamide moiety contributing to target affinity.
  • A quinoxaline-based P2 cap enabling π-cation interactions.
  • A P4 cyclopentyl moiety optimized for hydrophobic packing [3] [6]. The molecule’s stereochemistry is critical: its trans-configuration at the macrocyclic linker and chiral centers (e.g., 3aR, 7S) ensure optimal docking in the NS3/4A active site [3] [10]. Glecaprevir exhibits high lipophilicity (XLogP: 4.64), with 14 hydrogen bond acceptors and 3 donors, influencing its solubility profile. It is soluble in DMSO (100 mg/mL) and ethanol but insoluble in water [8] [10].

Table 1: Key Structural Motifs of Glecaprevir

RegionChemical GroupRole in Bioactivity
P1 CapDifluoromethyl cyclopropylBinds S1 pocket; stabilizes hydrophobic interactions
P1′Methylcyclopropyl sulfonamideAnchors to catalytic triad via oxyanion hole
P2QuinoxalineForms π-cation bonds with H57
Macrocyclic Linkertrans-2-Butenyloxy difluoroEnhances conformational rigidity
P4CyclopentylOccupies S4 subpocket; improves genotypic coverage

Mechanism of Action: NS3/4A Protease Inhibition

Glecaprevir is a potent, reversible covalent inhibitor of the HCV NS3/4A serine protease, which cleaves the viral polyprotein into functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, NS5B). It forms a bisubstrate acyl-enzyme complex with the protease, where its carbonyl group covalently bonds to the catalytic serine (S139) [3] [6]. Key mechanistic steps include:

  • Active Site Binding: The P1′ acylsulfonamide occupies the oxyanion hole, forming hydrogen bonds with backbone amides of S139 and G137.
  • Catalytic Triad Engagement: The P2 quinoxaline stacks against H57, enabling π-cation interactions, while the P1 difluoromethyl group hydrogen-bonds with D81 [3] [6].
  • Macrocyclic Constraints: The trans-difluoro linker engages R155 via halogen bonding, reducing flexibility and enhancing potency against genotypes 1–6 [3].

Glecaprevir achieves pan-genotypic activity with median EC₅₀ values of 0.08–4.6 nM across HCV genotypes 1a–6a [8] [6]. However, resistance-associated substitutions (RASs) impact efficacy:

  • D168 variants (e.g., D168Y in GT1a, Q168R in GT3a) reduce susceptibility >30-fold by disrupting electrostatic networks involving R155 and D168 [6] [3].
  • Q80R in GT3a confers 21-fold resistance by altering S1 pocket geometry [6] [9].

Table 2: Impact of Key RASs on Glecaprevir Potency

SubstitutionGenotypeFold-Change in EC₅₀Structural Mechanism
D168Y1a>30Disrupts R155-D168 salt bridge
Q168R3a54Weakens H-bonding with P1 group
Q80R3a21Alters S1 pocket hydrophobicity
A156G3a>1000Impairs catalytic triad orientation

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

Absorption

Glecaprevir demonstrates dose-proportional pharmacokinetics when administered orally. Co-formulation with pibrentasvir and administration with food significantly enhances bioavailability, increasing AUC by 83–163% [4] [9]. Peak plasma concentrations (Tₘₐₓ) occur ~5 hours post-dose [4].

Distribution

The volume of distribution is moderate, indicating confinement primarily to the plasma and liver compartments. Glecaprevir accumulates in hepatocytes via organic anion-transporting polypeptides (OATP1B1/3), achieving concentrations 30–50-fold higher than plasma levels [4] [9].

Metabolism

Glecaprevir undergoes minimal hepatic metabolism, primarily via CYP3A4 and non-CYP pathways (e.g., esterases, glucuronidation). It does not act as a CYP inducer. The major metabolites (M1, M2) are pharmacologically inactive, generated through oxidative defluorination and epoxidation [4] [9].

Excretion

After metabolism, 92.1% of glecaprevir-derived compounds are excreted in feces, with only 0.7% eliminated renally. The elimination half-life is ~6 hours [2] [4].

Table 3: Key Pharmacokinetic Parameters of Glecaprevir

ParameterValueConditions
Bioavailability↑83–163% with foodHigh-fat meal
Tₘₐₓ~5 hoursSingle dose (300 mg)
Plasma Protein Binding97.5%Primarily albumin
Half-life (t₁/₂)6 hoursSteady state
Fecal Excretion92.1%As metabolites
Renal Excretion0.7%Unchanged drug

Protein Binding and Drug-Drug Interaction Potential

Protein Binding and Transporters

Glecaprevir is highly bound to plasma proteins (97.5%), primarily albumin and α₁-acid glycoprotein, restricting free diffusion [4] [9]. It interacts with membrane transporters:

  • Inhibitor of OATP1B1/3 and BCRP: Concomitant use with substrates (e.g., statins, methotrexate) may increase their plasma concentrations.
  • Substrate of P-gp and OATP1B1/3: Strong inducers (e.g., rifampin) reduce glecaprevir exposure [5] [7].

Enzyme-Mediated Interactions

As a weak CYP3A4 inhibitor, glecaprevir may elevate concentrations of CYP3A4 substrates. However, its minimal metabolism reduces bidirectional interactions. Physiologically based pharmacokinetic (PBPK) modeling shows:

  • Fentanyl: Glecaprevir increases fentanyl AUC by only 4% due to fentanyl’s low CYP3A4 dependency (<10% clearance) [7].
  • Atazanavir (CYP3A4 substrate): Contraindicated due to mutual OATP1B inhibition, increasing glecaprevir exposure 4.5-fold [6] [9].

Clinically Significant Interactions

Interacting Drug ClassExample AgentsInteraction SeverityMechanism
Strong CYP3A InducersRifampin, CarbamazepineContraindicated↓ Glecaprevir AUC by >80%
OATP1B SubstratesRosuvastatin, AtorvastatinModerate↑ Statin exposure (monitoring required)
HIV Protease InhibitorsAtazanavirContraindicatedMutual OATP1B inhibition
Herbal SupplementsSt. John’s WortContraindicatedCYP3A4 induction

Glecaprevir’s interaction profile necessitates screening for comedications, particularly those dependent on OATP1B or CYP3A4 clearance [5] [6].

Properties

CAS Number

1365970-03-1

Product Name

Glecaprevir

IUPAC Name

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide

Molecular Formula

C38H46F4N6O9S

Molecular Weight

838.9 g/mol

InChI

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1

InChI Key

MLSQGNCUYAMAHD-ITNVBOSISA-N

SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Solubility

<0.1 to 0.3 mg/mL

Synonyms

ABT-493; ABT493; ABT 493; A-1282576; A 1282576; A1282576; A-1282576.0; Glecaprevir; MAVYRET.

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.